molecular formula C18H17ClN2OS B2868590 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893789-14-5

10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2868590
CAS No.: 893789-14-5
M. Wt: 344.86
InChI Key: BUOXSHXSYOQFTM-UHFFFAOYSA-N
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Description

10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic compound featuring a unique structure that includes a chloro group, a methyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multiple steps:

    Formation of the Oxadiazocine Ring: The initial step often involves the cyclization of appropriate precursors to form the oxadiazocine ring. This can be achieved through a condensation reaction between a hydrazine derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the desired position.

    Methylation and p-Tolyl Group Addition: Methylation can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and p-tolyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxadiazocine ring or the chloro group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Ammonia (NH₃) or thiols in polar solvents like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amines or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the oxadiazocine ring can form hydrogen bonds or van der Waals interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-one: Similar structure but with a ketone group instead of a thione.

    10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-amine: Contains an amine group instead of a thione.

Uniqueness

The presence of the thione group in 10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione makes it unique compared to its analogs. This functional group can impart different reactivity and biological activity, making it a valuable compound for further research and application development.

Properties

IUPAC Name

6-chloro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-11-6-8-12(9-7-11)21-17(23)20-15-10-18(21,2)22-16-13(15)4-3-5-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXSHXSYOQFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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